
CID 10176087
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium trisilicate hydrate is an inorganic compound composed of magnesium oxide and silicon dioxide with varying proportions of water. It is commonly used as an antacid in the treatment of peptic ulcers and other gastrointestinal disorders. The compound has the chemical formula Mg2Si3O8·xH2O and is known for its ability to neutralize stomach acid and protect the gastrointestinal mucosa .
準備方法
Synthetic Routes and Reaction Conditions
Magnesium trisilicate hydrate is typically prepared by reacting magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)2) with silicon dioxide (SiO2) in the presence of water. The reaction conditions often involve mixing the reactants in an aqueous medium and allowing the reaction to proceed at elevated temperatures. The resulting product is then filtered, washed, and dried to obtain the desired compound .
Industrial Production Methods
In industrial settings, magnesium trisilicate hydrate is produced using high-purity magnesium hydroxide and amorphous silica. The raw materials are mixed and subjected to controlled heating and curing processes. The curing temperature can range from 50°C to 80°C, and the duration of the curing process can vary depending on the desired properties of the final product .
化学反応の分析
Types of Reactions
Magnesium trisilicate hydrate undergoes several types of chemical reactions, including:
Neutralization Reactions: It reacts with hydrochloric acid (HCl) in the stomach to form magnesium chloride (MgCl2) and silicon dioxide (SiO2), which helps neutralize stomach acid.
Hydration Reactions: The compound can absorb water, leading to the formation of hydrated silicon dioxide, which provides a protective coating for the gastrointestinal mucosa.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used in neutralization reactions to test the antacid properties of magnesium trisilicate hydrate.
Water (H2O): Essential for the hydration reactions that form the protective silicon dioxide layer.
Major Products Formed
Magnesium Chloride (MgCl2): Formed during the neutralization reaction with hydrochloric acid.
Hydrated Silicon Dioxide (SiO2·xH2O): Formed during hydration reactions, providing a protective layer for the gastrointestinal mucosa.
科学的研究の応用
Magnesium trisilicate hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Medicine: Widely used as an antacid for the treatment of peptic ulcers, indigestion, and heartburn.
Industry: Employed in the production of low-carbon cementitious materials and as a phosphate absorbent in water treatment
作用機序
Magnesium trisilicate hydrate works by increasing the pH of gastric juice through a neutralization reaction. The compound reacts with hydrochloric acid in the stomach to form magnesium chloride and hydrated silicon dioxide. The gelatinous silicon dioxide formed in this reaction coats the gastrointestinal mucosa, providing a protective barrier that helps heal ulcerated surfaces . This protective layer also prevents further damage from stomach acid, promoting the healing process .
類似化合物との比較
Similar Compounds
Magnesium Silicate: Another compound of magnesium oxide and silicon dioxide, used in various industrial and pharmaceutical applications.
Magnesium Hydroxide: Commonly used as an antacid and laxative, known for its ability to neutralize stomach acid.
Aluminum Hydroxide: Often used in combination with magnesium trisilicate in antacid formulations to enhance its acid-neutralizing properties.
Uniqueness
Magnesium trisilicate hydrate is unique due to its dual action of neutralizing stomach acid and forming a protective silicon dioxide layer. This combination makes it particularly effective in treating peptic ulcers and protecting the gastrointestinal mucosa . Additionally, its use in low-carbon cementitious materials highlights its versatility and potential for sustainable industrial applications .
特性
分子式 |
H4MgO2Si |
|---|---|
分子量 |
88.42 g/mol |
InChI |
InChI=1S/Mg.2H2O.Si/h;2*1H2; |
InChIキー |
KHBLSIHVKFCHEL-UHFFFAOYSA-N |
正規SMILES |
O.O.[Mg].[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12329950.png)

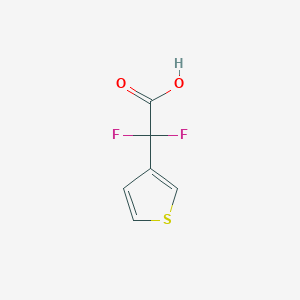
![3,9-Diazabicyclo[3.3.1]nonane-3, 9-dicarboxylic acid, 7-oxo-, 9-(1,1-dimethylethyl) 3-(phenylmethyl) ester](/img/structure/B12329978.png)
![5-bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B12329986.png)
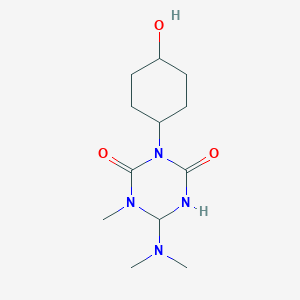
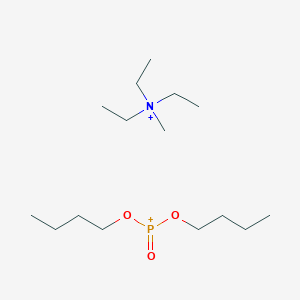
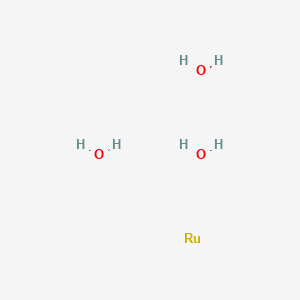
![N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]furan-4-amine](/img/structure/B12330004.png)
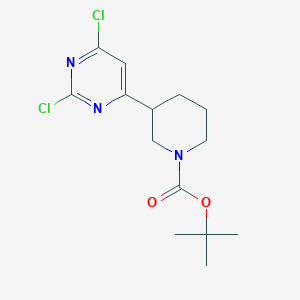
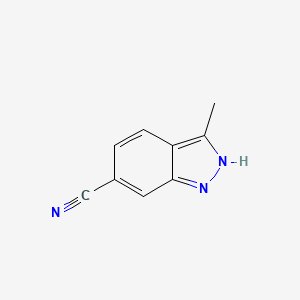
![4-[Chloro(difluoro)methoxy]phenylhydrazine hydrochloride](/img/structure/B12330034.png)
![[2-acetyloxy-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B12330035.png)
![7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione](/img/structure/B12330044.png)
